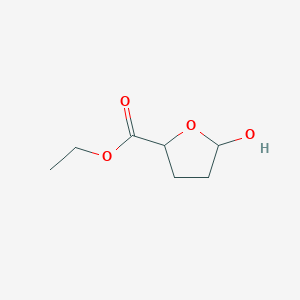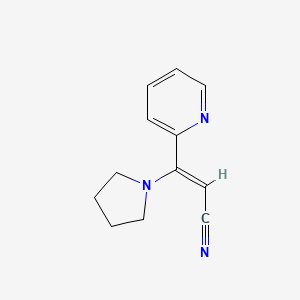
3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile is an organic compound that features both pyridine and pyrrolidine rings. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile typically involves the following steps:
Starting Materials: Pyridine-2-carbaldehyde and pyrrolidine.
Reaction: A Knoevenagel condensation reaction between pyridine-2-carbaldehyde and pyrrolidine in the presence of a base such as piperidine.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated pyridine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-(Pyridin-2-yl)-3-(piperidin-1-yl)acrylonitrile: Similar structure but with a piperidine ring instead of pyrrolidine.
3-(Pyridin-2-yl)-3-(morpholin-1-yl)acrylonitrile: Contains a morpholine ring.
Uniqueness
3-(Pyridin-2-yl)-3-(pyrrolidin-1-yl)acrylonitrile is unique due to the combination of the pyridine and pyrrolidine rings, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H13N3 |
|---|---|
分子量 |
199.25 g/mol |
IUPAC名 |
(Z)-3-pyridin-2-yl-3-pyrrolidin-1-ylprop-2-enenitrile |
InChI |
InChI=1S/C12H13N3/c13-7-6-12(15-9-3-4-10-15)11-5-1-2-8-14-11/h1-2,5-6,8H,3-4,9-10H2/b12-6- |
InChIキー |
UQGDQJHEFMFZRT-SDQBBNPISA-N |
異性体SMILES |
C1CCN(C1)/C(=C\C#N)/C2=CC=CC=N2 |
正規SMILES |
C1CCN(C1)C(=CC#N)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


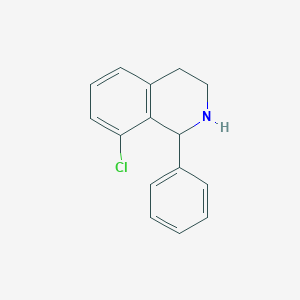
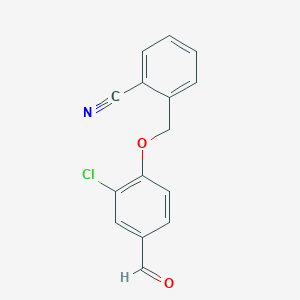
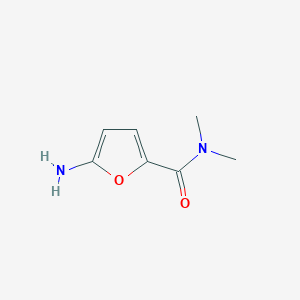

![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)

![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)

![2-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12862704.png)

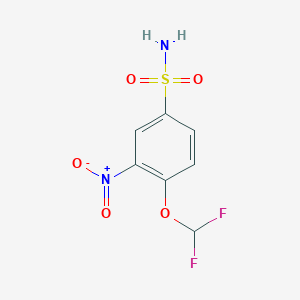
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
